7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-(2-METHYL-4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-(2-METHYL-4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-methyl-4-nitroaniline, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
These compounds also exhibit significant biological activities, but 7-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~2~-(2-METHYL-4-NITROPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its potency and selectivity as a CDK2 inhibitor .
Properties
Molecular Formula |
C19H17N7O3 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-N-(2-methyl-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H17N7O3/c1-11-8-13(26(28)29)4-5-15(11)22-19(27)16-9-18-20-7-6-17(25(18)23-16)14-10-21-24(3)12(14)2/h4-10H,1-3H3,(H,22,27) |
InChI Key |
GFOKWNFHGRDGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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